molecular formula C30H48O4 B1647498 Retigeric acid A CAS No. 35591-41-4

Retigeric acid A

Cat. No.: B1647498
CAS No.: 35591-41-4
M. Wt: 472.7 g/mol
InChI Key: CDJHWSUBFSVZDX-ORFZOPCBSA-N
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Description

Retigeric acid A is a unique pentacyclic sesterterpene compound that was first isolated from the lichen species Lobaria retigera in 1965 . This compound is characterized by its complex structure, which includes eight stereogenic centers and three quaternary carbon centers. This compound has garnered significant interest due to its potential biological activities and challenging synthetic routes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of retigeric acid A has been a subject of extensive research. One notable synthetic route involves the use of intramolecular Pauson-Khand reactions to construct the core structure of the compound . The synthesis begins with the formation of the D and E rings, followed by the construction of the A and B rings. Key steps include the use of platinum-catalyzed 5-exo-dig Conia-ene cyclization and Prins cyclization to form the trans-hydrindane skeleton .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to the complexity of its synthesis. Most research focuses on laboratory-scale synthesis, which involves multiple steps and precise control of reaction conditions to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: Retigeric acid A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as carboxylic acids.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Comparison with Similar Compounds

    Retigeric acid B: Another member of the retigeric acid family with similar structural features.

    Crinipellins: A group of sesterterpenes with related structures and biological activities.

    Silphinenes: Compounds with a similar carbon skeleton but different functional groups.

Properties

IUPAC Name

(3R,3aR,5aR,5bR,7aR,8S,9R,10R,11aS,13aS,13bR)-9,10-dihydroxy-3a,5a,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(2)18-8-10-22-26(18,3)14-15-28(5)20-9-11-23-27(4,19(20)12-13-29(22,28)6)16-21(31)24(32)30(23,7)25(33)34/h12,17-18,20-24,31-32H,8-11,13-16H2,1-7H3,(H,33,34)/t18-,20+,21-,22-,23-,24+,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHWSUBFSVZDX-ORFZOPCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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